1-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
Description
Properties
Molecular Formula |
C20H24N4O4S2 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
1-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H24N4O4S2/c25-18-13-15(19(26)22-20-21-9-12-29-20)14-24(18)16-5-7-17(8-6-16)30(27,28)23-10-3-1-2-4-11-23/h5-9,12,15H,1-4,10-11,13-14H2,(H,21,22,26) |
InChI Key |
IYJAFBWGRVYZTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Azepan-1-ylsulfonyl)aniline
The foundational step in preparing the target compound is the synthesis of the azepane-substituted sulfonamide intermediate. This is achieved through the reaction of 4-aminobenzenesulfonyl chloride with azepane in the presence of a base such as triethylamine or pyridine . The reaction proceeds via nucleophilic substitution, where the amine group of azepane displaces the chloride on the sulfonyl group.
Key Reaction Parameters:
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Temperature: Room temperature (20–25°C).
Mechanistic Insight:
The base deprotonates the azepane’s amine, enhancing its nucleophilicity. The sulfonyl chloride’s electrophilic sulfur atom is then attacked, forming the sulfonamide bond. Excess azepane (1.5 equivalents) ensures complete conversion .
Formation of the Pyrrolidinone Core
The pyrrolidinone ring is constructed via a solvent-free condensation reaction between 4-(azepan-1-ylsulfonyl)aniline and itaconic acid. This method, adapted from protocols for analogous pyrrolidinone derivatives, involves heating the reactants at 140–165°C for 12–24 hours .
Reaction Optimization:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
|---|---|---|---|---|
| Temperature (°C) | 140 | 150 | 165 | 165 |
| Time (h) | 24 | 18 | 12 | 12 |
| Yield (%) | 65 | 72 | 80 | 80 |
The reaction proceeds through a Michael addition mechanism, where the amine attacks the α,β-unsaturated carbonyl of itaconic acid, followed by cyclization to form the pyrrolidinone ring . The absence of solvent minimizes side reactions and simplifies purification.
Purification:
The crude product is washed with cold ethanol to remove unreacted itaconic acid, yielding 1-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid as a white solid .
Amidation with 1,3-Thiazol-2-amine
The final step involves converting the carboxylic acid to the corresponding carboxamide via coupling with 1,3-thiazol-2-amine. This is typically achieved using coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Reaction Conditions:
-
Coupling Agent: HATU (1.2 equivalents).
-
Base: DIPEA (N,N-diisopropylethylamine, 2.5 equivalents).
-
Solvent: Dimethylformamide (DMF) at 0°C to room temperature.
-
Yield: 75–90% after column chromatography (silica gel, ethyl acetate/hexane) .
Mechanistic Pathway:
-
Activation of the carboxylic acid by HATU forms an O-acylisourea intermediate.
-
Nucleophilic attack by the amine generates the carboxamide, with HATU’s byproducts removed during workup.
Comparative Analysis of Coupling Reagents:
| Reagent | Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HATU | DMF | DIPEA | 90 | 98 |
| EDCl/HOBt | DCM | Et3N | 85 | 95 |
| SOCl2 | THF | Pyridine | 75 | 90 |
HATU outperforms other reagents due to its superior activation efficiency and milder reaction conditions .
Structural Characterization and Validation
Critical analytical techniques confirm the compound’s identity:
-
NMR Spectroscopy:
-
High-Resolution Mass Spectrometry (HRMS):
Challenges and Mitigation Strategies
-
Low Yields in Sulfonylation:
-
Pyrrolidinone Cyclization Side Reactions:
-
Amidation Byproducts:
Industrial-Scale Considerations
For large-scale synthesis, continuous flow reactors are recommended to enhance heat transfer and reduce reaction times. Key parameters include:
Chemical Reactions Analysis
1-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Anticancer Research
The compound has shown promise as a lead candidate in anticancer drug development. Its structural similarities to known anticancer agents suggest that it may interact with specific enzymes or receptors involved in cancer progression.
Case Study: Anticancer Activity Evaluation
| Compound ID | Cell Line | IC50 Value (µM) | Apoptosis Induction |
|---|---|---|---|
| 1 | A549 | 15 | Yes |
| 2 | C6 | 20 | Yes |
In studies involving structurally similar compounds, modifications to the azepane or thiazole components have demonstrated increased cytotoxicity against various cancer cell lines, indicating that this compound could similarly enhance anticancer activity through apoptosis induction mechanisms.
Anti-inflammatory Applications
Given its unique structure, this compound may also exhibit anti-inflammatory properties. The sulfonamide group suggests potential for enzyme inhibition in inflammatory pathways. Interaction studies could focus on its binding affinity to inflammatory mediators, which would be critical for developing therapies targeting inflammatory diseases.
Synthetic Applications
The synthesis of 1-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide typically involves the condensation of 4-aminobenzenesulfonamides with itaconic acid under solvent-free conditions at elevated temperatures (140°C to 165°C). This method enhances sustainability by minimizing solvent use.
Common Reagents for Synthesis
| Reaction Type | Common Reagents |
|---|---|
| Oxidation | Potassium permanganate, Hydrogen peroxide |
| Reduction | Sodium borohydride, Lithium aluminum hydride |
| Substitution | Amines, Thiols |
Molecular docking studies could provide insights into how this compound interacts at the molecular level with various biological targets such as enzymes or receptors. Understanding these interactions is crucial for elucidating mechanisms of action that could be exploited for therapeutic purposes.
Mechanism of Action
The mechanism of action of 1-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity to its targets, while the pyrrolidine ring can contribute to the overall stability and bioavailability of the compound .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
*Calculated based on molecular formula.
Key Observations:
Substituent Bulk and Polarity: The target compound’s azepane-sulfonyl group confers higher molecular weight (448.55 g/mol) compared to simpler substituents like chlorophenyl (315.75 g/mol) or methylbutyl (281.38 g/mol) . This bulky group may reduce membrane permeability but enhance target binding through polar interactions. Analogs with thiadiazole rings (e.g., ) differ in heterocycle geometry and electronic properties compared to the target’s thiazole group.
Physical Properties :
- The chlorophenyl analog () has a density of 1.4 g/cm³ and high boiling point (651.7°C), likely due to strong intermolecular forces from the polar carboxamide and aromatic chlorine. The target compound’s sulfonyl group may further increase polarity, though experimental data are lacking.
- Smaller alkyl substituents (e.g., 3-methylbutyl in ) reduce molecular weight and may improve lipophilicity, contrasting with the target’s aromatic and sulfonyl motifs .
Synthetic Flexibility: Compounds like those in and incorporate sulfanyl-dioxolane or methylphenyl groups, demonstrating modularity in modifying the pyrrolidinone scaffold for tailored properties .
Biological Activity
1-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is a synthetic compound with a complex molecular structure that suggests potential for diverse biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Structure and Properties
The compound features several notable structural components:
- Pyrrolidine Ring : A five-membered ring contributing to the compound's conformational flexibility.
- Azepane Sulfonamide Group : This moiety may enhance solubility and bioavailability.
- Thiazole Substituent : Known for its role in various biological activities, potentially influencing the compound's interaction with biological targets.
Molecular Formula and Weight
- Molecular Formula : C23H28N4O4S
- Molecular Weight : 456.6 g/mol
The biological activity of this compound may be attributed to its ability to interact with various biological pathways. Potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have shown efficacy as inhibitors of enzymes such as carbonic anhydrase and histone deacetylase, which are crucial in cancer progression and inflammation .
- Receptor Modulation : The thiazole component may allow for modulation of specific receptors involved in cellular signaling pathways, including G-protein coupled receptors (GPCRs) .
Biological Activity Overview
The compound has been evaluated for various biological activities:
Anticancer Activity
A study investigated the anticancer potential of related compounds, revealing that those with similar structures exhibited varying degrees of cytotoxicity against a panel of cancer cell lines. For instance, compounds with a pyrrolidine backbone showed IC50 values ranging from 10 µM to 50 µM against leukemia and solid tumor lines .
In Vitro Studies
In vitro assays demonstrated that the compound could reduce cell viability in certain cancer cell lines at concentrations above 10 µM. However, it was noted that sensitivity varied significantly among different cell types .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-[4-(benzenesulfonyl)phenyl]-5-oxo-N-(pyridin-3-ylmethyl)urea | Urea linkage instead of carboxamide | Moderate anticancer activity |
| 1-[4-(azepan-1-sulfonyl)phenyl]-5-oxo-N-(pyridin-4-y-methyl)pyrrolidine | Similar core structure but different substituents | Varying activity against specific cancer types |
| N-Hydroxy 1n(4-Methoxyphenyl)Sulfonyl-pyrrolidine | Contains methoxy and hydroxy groups | Insights into functional group influence on activity |
Q & A
Q. Key Optimization Factors :
| Parameter | Impact on Yield/Purity | Example Conditions from Evidence |
|---|---|---|
| Temperature | Higher yields at 60–80°C | 70°C for 12 hours |
| Catalyst | Acidic catalysts (e.g., TFA) improve sulfonation efficiency | 0.5 eq. TFA |
| Solvent Polarity | Polar aprotic solvents (DMF) favor coupling reactions | DMF, 24 hours |
Reaction progress is monitored via TLC and confirmed by NMR or LC-MS .
Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- LC-MS : Validates molecular weight (e.g., [M+H]+ ~500–550 Da) and detects impurities .
- X-ray Crystallography : Resolves stereochemistry and confirms solid-state conformation (applicable to analogs) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Answer:
SAR Design Strategy :
Core Modifications : Vary substituents on the pyrrolidine (e.g., oxo-group position) and thiazole (e.g., methyl vs. phenyl groups) to assess activity .
Functional Group Additions : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance target binding .
Q. Example Data from Analogous Compounds :
| Modification | Observed Effect (e.g., IC₅₀) | Reference |
|---|---|---|
| Fluorine substitution on phenyl | 2.5x increase in enzyme inhibition | |
| Methylation of thiazole | Reduced cytotoxicity |
Advanced: How to resolve contradictions in reported biological activity data for analogs?
Answer:
Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms .
- Stereochemical Purity : Enantiomers may exhibit divergent activities. Use chiral HPLC to isolate isomers .
- Solubility Factors : Poor solubility in aqueous buffers can lead to false negatives. Pre-solubilize in DMSO (<0.1% final concentration) .
Q. Validation Protocol :
Replicate assays under standardized conditions.
Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) .
Advanced: What computational strategies predict binding modes with biological targets?
Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or GPCRs .
MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS/AMBER) .
QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with activity .
Q. Key Functional Groups for Target Binding :
- Sulfonyl group: Hydrogen bonding with catalytic lysine residues.
- Thiazole nitrogen: π-π stacking with aromatic side chains .
Advanced: How to address low synthetic yields in large-scale production?
Answer:
- Catalyst Screening : Transition from homogeneous (e.g., Pd(PPh₃)₄) to heterogeneous catalysts (e.g., Pd/C) for easier recovery .
- Flow Chemistry : Improve mixing and heat transfer for exothermic steps (e.g., sulfonation) .
- Purification : Use preparative HPLC with C18 columns to isolate high-purity batches (>95%) .
Advanced: What in vitro/in vivo models are suitable for evaluating toxicity?
Answer:
- In Vitro :
- hERG Assay : Screen for cardiac toxicity using patch-clamp electrophysiology .
- HepG2 Cells : Assess hepatotoxicity via ATP depletion assays .
- In Vivo :
- Rodent Models : 28-day repeated-dose studies (OECD 407) to determine NOAEL .
Advanced: How to design stability studies under physiological conditions?
Answer:
- Forced Degradation : Expose to pH 1–13, 40–80°C, and UV light (ICH Q1A guidelines). Monitor degradation products via HPLC .
- Plasma Stability : Incubate with human plasma (37°C, 24 hours) and quantify parent compound using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
